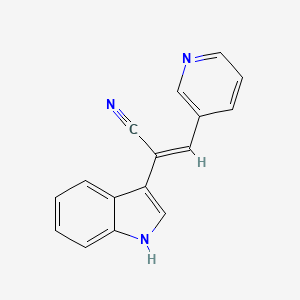

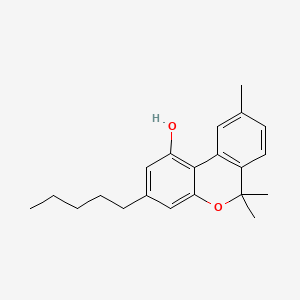

![molecular formula C12H11N5O B1662424 3-[(7H-purin-6-ylamino)methyl]phenol CAS No. 75737-38-1](/img/structure/B1662424.png)

3-[(7H-purin-6-ylamino)methyl]phenol

Vue d'ensemble

Description

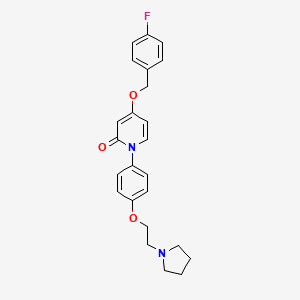

“3-[(7H-purin-6-ylamino)methyl]phenol” is a chemical compound with the molecular formula C12H11N5O . It has an average mass of 241.249 Da and a monoisotopic mass of 241.096359 Da . This compound is also known as meta-Topolin, a cytokinin that has been found in Populus canadensis.

Molecular Structure Analysis

The molecular structure of “3-[(7H-purin-6-ylamino)methyl]phenol” consists of a purine ring attached to a phenol group via a methylene bridge . The purine ring contains two nitrogen atoms, while the phenol group contains a hydroxyl (-OH) functional group .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 611.9±45.0 °C at 760 mmHg, and a flash point of 323.9±28.7 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 87 Å2 .Applications De Recherche Scientifique

In Vitro Shoot Multiplication

Meta-topolin has been shown to significantly enhance in vitro shoot production rates . It is used as an alternative to other cytokinins like kinetin and N6-benzyladenine due to its effectiveness in promoting cell division and micro-propagation . Its application leads to higher multiplication rates and healthier shoot development compared to traditional cytokinins.

Rooting and Acclimatization

The compound aids in the rooting process and improves the acclimatization of tissue-cultured plants. Researchers have found that meta-topolin helps in the formation of a robust root system, which is crucial for the successful transfer of plants from an in vitro environment to soil .

Somatic Embryogenesis

Meta-topolin plays a role in somatic embryogenesis , a process where a plant or embryo is derived from a single somatic cell. Its use in somatic embryogenesis protocols has been increasing, as it promotes the development of embryos, leading to effective plant regeneration .

Alleviation of Physiological Disorders

In plant tissue cultures, physiological disorders such as shoot tip necrosis can be a significant problem. Meta-topolin has been reported to alleviate such disorders, leading to improved plant health and reduced abnormalities .

Delayed Senescence

One of the notable effects of meta-topolin is its ability to delay senescence in plants. This property is beneficial for extending the shelf life of plant tissues and maintaining their quality during storage and transport .

Enhancement of Plant Physiology

Meta-topolin has been associated with the correction of various physiological anomalies in plants. It influences a range of physiological processes, including chloroplast biogenesis, vascular system formation, and coordination of developmental events .

Mécanisme D'action

Target of Action

Meta-topolin, also known as m-topolin or 3-[(7H-purin-6-ylamino)methyl]phenol, is a highly active natural aromatic cytokinin . Cytokinins are one of the most important groups of plant growth regulators, which play a crucial role in various developmental events in plants . The primary targets of meta-topolin are the sensor histidine kinases (HKs), which are part of the cytokinin signal transduction pathway .

Mode of Action

Meta-topolin interacts with these sensor histidine kinases, provoking a strong response comparable to that observed with the most active isoprenoid free bases . This interaction initiates ligand interaction with a sensory CHASE domain, resulting in subsequent autophosphorylation on a conserved histidine residue in the transmitter domain and further intramolecular transfer to a conserved aspartate residue in the receiver domain .

Biochemical Pathways

Meta-topolin affects the cytokinin signaling pathway, which regulates various developmental processes in plants, including cell division and differentiation, initiation and development of shoots, vascular system formation, and chloroplast biogenesis . It also plays a role in the production of secondary metabolites, which are thought to increase and contribute to industrial production .

Pharmacokinetics

It is known that meta-topolin is a natural aromatic cytokinin that has been successfully used in many different biological fields . Its efficiency in plant micropropagation is characterized by a high multiplication rate, good rooting, and acclimatization ability .

Result of Action

The molecular and cellular effects of meta-topolin’s action include increased shoot growth rate, alleviation of physiological defects, better acclimatization, and rooting, and increased production of secondary metabolites . It is also known to improve morphogenesis and overcome tissue culture-induced abnormalities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of meta-topolin. For instance, the nutrients utilized in the basal media, the environmental factors, and the type and dosage of plant growth hormone used can affect the regeneration of shoots . Furthermore, changes in environmental conditions and increasing stress factors can stabilize the amount of primary metabolites and increase the amount of secondary metabolites .

Propriétés

IUPAC Name |

3-[(7H-purin-6-ylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDWTFCZGZYQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468557 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(7H-purin-6-ylamino)methyl]phenol | |

CAS RN |

75737-38-1 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meta-Topolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is meta-topolin (mT) and what makes it unique among cytokinins?

A1: Meta-topolin (mT), chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. Cytokinins are a class of plant hormones that play crucial roles in various growth and developmental processes, including cell division, shoot formation, and delaying senescence. Unlike other common cytokinins like benzyladenine (BA), mT is a naturally occurring aromatic cytokinin, first discovered in poplar trees. [, ]

Q2: What are the primary effects of meta-topolin on plant growth and development?

A2: Meta-topolin exhibits a wide array of effects on plant growth, often demonstrating superior efficacy compared to other cytokinins. It stimulates shoot proliferation, enhances root development, delays leaf senescence, and influences various physiological processes. [, , , , , ]

Q3: How does meta-topolin compare to benzyladenine (BA) in terms of its effects on shoot multiplication in plant tissue culture?

A3: Studies have shown that mT often outperforms BA in promoting shoot multiplication in various plant species. For instance, in apple cultivars, mT induced a higher multiplication rate and produced longer shoots compared to BA. Similarly, in banana cultivars, mT resulted in a higher number of shoots per explant than BA. [, ]

Q4: How does meta-topolin influence root development?

A4: While primarily known for its role in shoot development, mT has been shown to improve in vitro rooting and acclimatization in various plant species. For example, in Eucalyptus spp., the use of mT led to a higher rooting percentage and better survival of plantlets during acclimation compared to BA. []

Q5: Can meta-topolin help to mitigate hyperhydricity in plant tissue culture?

A5: Yes, research suggests that mT might play a role in reducing hyperhydricity, a physiological disorder characterized by excessive water uptake and abnormal development in plant tissue culture. Studies on pistachio and Opuntia stricta showed that mT and its riboside (mTR) led to a lower percentage of hyperhydric shoots compared to BA. [, ]

Q6: Are there any studies investigating the long-term effects of meta-topolin on plant growth and development?

A6: Yes, research has explored the long-term effects of mT pre-treatment during micropropagation. In a study on Tulbaghia simmleri, plants pre-treated with mT displayed better morphology even after one year of greenhouse growth, suggesting a lasting impact of mT on plant development. []

Q7: How does meta-topolin affect the antioxidant system in plants?

A7: Studies indicate that mT can influence the activity of antioxidant enzymes in plants. In sugarcane, mT application resulted in lower malondialdehyde (MDA) content, a marker of oxidative stress, and increased hydrogen peroxide (H2O2) content, suggesting a role in regulating redox homeostasis. []

Q8: Does meta-topolin influence the biosynthesis of phenolic compounds in plants?

A8: Yes, evidence suggests that mT can affect phenolic compound production. In Tulbaghia simmleri, pre-treatment with mT significantly influenced the occurrence, distribution, and levels of various bioactive phenolic compounds, highlighting the potential of mT in manipulating the biosynthesis of these valuable secondary metabolites. []

Q9: What is the impact of meta-topolin on chlorophyll content and photosynthesis during plant acclimatization?

A9: Research on crepe-myrtle (Lagerstroemia speciosa) revealed that during acclimatization, mT-treated plants initially showed a reduction in chlorophyll a and b content, followed by a significant increase from the second week onwards. This pattern correlated with changes in malondialdehyde (MDH) content and antioxidant enzyme activity, indicating that mT influences photosynthetic parameters and oxidative stress responses during acclimatization. []

Q10: What are the potential applications of meta-topolin in agriculture and horticulture?

A10: Meta-topolin holds promise for various applications in plant propagation and crop improvement. Its superior ability to enhance shoot multiplication, promote rooting, and potentially reduce hyperhydricity makes it a valuable tool in micropropagation. Additionally, its influence on plant morphology, phenolic compound biosynthesis, and stress tolerance suggests potential applications in improving crop yield and quality. [, , , , ]

Q11: Are there any studies on the interaction of meta-topolin with other plant growth regulators?

A11: Yes, researchers have explored the synergistic effects of mT with other plant growth regulators. For instance, in gerbera, a combination of mT and benzylaminopurine (BAP) led to a higher shoot multiplication rate than either cytokinin alone. []

Q12: How does the structure of meta-topolin contribute to its biological activity?

A12: While the exact mechanisms of action are still under investigation, the unique structure of mT, particularly the hydroxyl group on its aromatic ring, is believed to contribute to its distinct biological activity and metabolic fate compared to other cytokinins like BA. [, ]

Q13: What is the molecular formula and weight of meta-topolin?

A13: The molecular formula for meta-topolin is C12H11N5O, and its molecular weight is 241.25 g/mol.

Q14: What are the future directions for research on meta-topolin?

A14: Future research on mT should focus on elucidating its molecular mechanisms of action, including its interaction with specific receptors and downstream signaling pathways. Further investigation into its metabolic fate, transport within the plant, and interactions with other plant hormones will provide a comprehensive understanding of its regulatory roles. Additionally, exploring the potential applications of mT in crop improvement, stress tolerance enhancement, and production of valuable secondary metabolites will be crucial for its translation into practical agricultural and horticultural practices. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

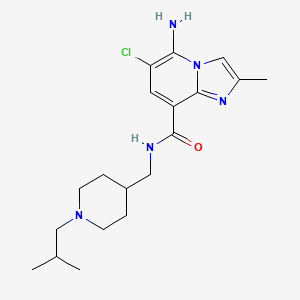

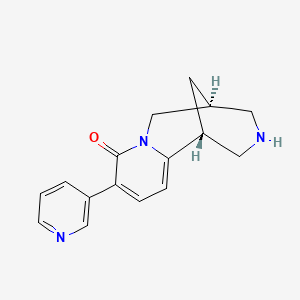

![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)

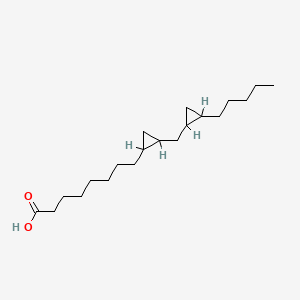

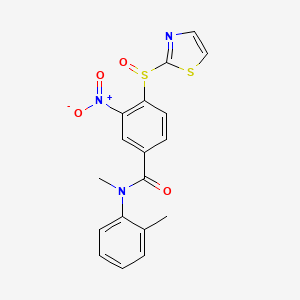

![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)

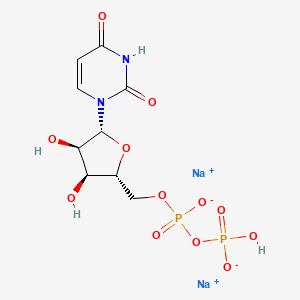

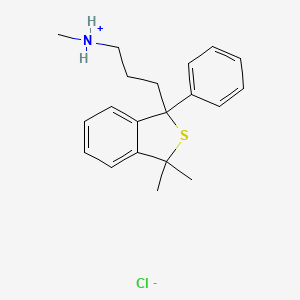

![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)

![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)

![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)